Sodium 2-methylpropionate-1-13C
Description
Foundational Principles of Stable Isotope Labeling
Stable isotope labeling is a technique that utilizes non-radioactive isotopes to trace the metabolic fate of compounds. numberanalytics.comcreative-proteomics.com The core principle lies in the fact that stable isotopes are chemically identical to their more abundant counterparts, meaning they participate in the same biochemical reactions without altering the biological processes being studied. creative-proteomics.comnih.gov However, their difference in mass allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comdoi.org
The most commonly employed stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). creative-proteomics.comnumberanalytics.com When a substrate enriched with a stable isotope is introduced into a biological system, it is incorporated into various metabolites. creative-proteomics.com By analyzing the pattern and extent of this incorporation, researchers can deduce the flow of atoms through metabolic pathways, a practice known as metabolic flux analysis. numberanalytics.com This approach provides a dynamic view of metabolism that is not achievable by simply measuring the static concentrations of metabolites. nih.gov
The Role of Carbon-13 Labeled Tracers in Biochemical Investigations
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that accounts for approximately 1.1% of all natural carbon. moravek.comwikipedia.org Its unique nuclear properties make it an invaluable tool in biochemical investigations. moravek.com When a molecule is "labeled" with ¹³C, one or more of its carbon-12 atoms are replaced with carbon-13 atoms. youtube.com This slight increase in mass is detectable by mass spectrometry, allowing researchers to differentiate the labeled molecule and its metabolic products from their unlabeled counterparts. wikipedia.org
The use of ¹³C-labeled tracers has revolutionized the study of metabolism. moravek.com By providing cells or organisms with a ¹³C-labeled substrate, such as glucose or an amino acid, scientists can trace the path of the carbon atoms as they are incorporated into other molecules. moravek.comnih.gov This allows for the detailed mapping of metabolic pathways and the quantification of the rate of metabolic reactions, known as metabolic flux. moravek.comnih.gov This information is crucial for understanding how metabolic networks are regulated in health and disease. nih.gov For instance, ¹³C-labeled compounds are used to study cancer cell metabolism, providing insights that can aid in the development of new therapies. nih.gov
Significance of Sodium 2-methylpropionate-1-13C as a Probe in Metabolic Studies
Sodium 2-methylpropionate-1-¹³C is a specific type of isotopically labeled compound where the carbon atom at the first position (the carboxyl group) of 2-methylpropionate (also known as isobutyrate) is a ¹³C isotope. medchemexpress.commedchemexpress.com This targeted labeling makes it a highly specific probe for tracing the metabolic fate of the isobutyrate molecule.
The significance of Sodium 2-methylpropionate-1-¹³C lies in its ability to provide detailed insights into specific metabolic pathways. When introduced into a biological system, the ¹³C label allows researchers to follow the isobutyrate molecule as it is metabolized. This can reveal how it is utilized, the pathways it enters, and the other molecules it is converted into. This level of detail is critical for understanding the intricate network of biochemical reactions that constitute metabolism. The use of such specific probes is essential for dissecting complex metabolic networks and understanding the role of individual metabolites in cellular function.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H7NaO2 |
|---|---|
Molecular Weight |
111.08 g/mol |
IUPAC Name |
sodium 2-methyl(113C)propanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1/i4+1; |
InChI Key |
TWEGKFXBDXYJIU-VZHAHHFWSA-M |
Isomeric SMILES |
CC(C)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies for Sodium 2 Methylpropionate 1 13c
Synthetic Routes for 2-Methylpropionic Acid Precursors
2-Methylpropionic acid, also known as isobutyric acid, serves as the fundamental starting block for the synthesis of its isotopically labeled counterpart. wikipedia.orgnist.gov It is an isomer of butyric acid. wikipedia.org Industrially, there are two primary methods for its large-scale production.
The most common method involves the oxidation of isobutyraldehyde (B47883). wikipedia.org This aldehyde is readily available as a byproduct of the hydroformylation of propylene (B89431), a major industrial process used to produce aldehydes from alkenes. wikipedia.org The oxidation of the isobutyraldehyde to 2-methylpropionic acid is an efficient conversion.
Another significant industrial method is the Koch reaction, which involves the hydrocarboxylation of propylene. wikipedia.org In this process, propylene reacts with carbon monoxide and water under high pressure and in the presence of a strong acid catalyst to directly produce 2-methylpropionic acid. wikipedia.org
For laboratory-scale synthesis, other routes are available. One such method is the haloform reaction, where methyl ketones are oxidized using sodium hypohalite to yield the sodium salts of carboxylic acids with one less carbon atom. ncert.nic.in Additionally, the hydrolysis of nitriles can produce carboxylic acids. nih.gov
Regioselective Carbon-13 Labeling at the Carboxyl (C1) Position
The critical step in synthesizing the target compound is the regioselective introduction of a ¹³C atom at the C1 (carboxyl) position. This ensures that the isotopic label is precisely located for its intended use in research, such as in metabolic flux analysis or as a standard in mass spectrometry. chemicalbook.comnih.gov Several established methods are employed for this purpose.
Grignard Reaction with ¹³CO₂ : A classic and highly effective method involves the use of a Grignard reagent. First, an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) is prepared from 2-bromopropane. This organometallic compound is then reacted with isotopically enriched carbon dioxide (¹³CO₂). The subsequent acidic workup of the resulting magnesium carboxylate salt yields 2-methylpropionic-1-¹³C acid. This method is favored for its high regioselectivity and yield.
Nitrile Hydrolysis : Another common strategy is the use of an isotopically labeled cyanide source. nih.gov The synthesis begins with 2-bromopropane, which undergoes a nucleophilic substitution reaction with potassium cyanide enriched with carbon-13 (K¹³CN). This reaction forms 2-methylpropanenitrile-1-¹³C. The nitrile group is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-methylpropionic-1-¹³C acid. nih.gov
Organoborane Carbonylation : A more advanced method involves the reaction of organoboranes with ¹³C-enriched carbon monoxide (¹³CO). rsc.org An organoborane is first prepared from propylene. This intermediate is then subjected to carbonylation with ¹³CO, followed by an oxidation step. This sequence efficiently produces the desired ¹³C-labeled carboxylic acid. rsc.org
Conversion to Sodium Salt Form
Once the 2-methylpropionic-1-¹³C acid has been synthesized and purified, it is converted into its sodium salt. This is a straightforward acid-base neutralization reaction. quora.com The labeled carboxylic acid is dissolved in a suitable solvent, and a stoichiometric amount of a sodium-containing base is added.
Commonly used bases for this conversion include:
Sodium hydroxide (B78521) (NaOH)
Sodium bicarbonate (NaHCO₃)
Sodium carbonate (Na₂CO₃)
The reaction of the carboxylic acid with the base results in the formation of Sodium 2-methylpropionate-1-¹³C and water (if NaOH is used) or water and carbon dioxide (if bicarbonate or carbonate are used). The general reaction with sodium hydroxide is as follows:
(CH₃)₂CH¹³COOH + NaOH → (CH₃)₂CH¹³COONa + H₂O
The resulting salt is typically isolated by evaporating the solvent, yielding the final product as a stable, solid material that is readily soluble in aqueous solutions.
Methodological Considerations for Isotopic Purity and Enrichment Assessment
Assessing the quality of the final Sodium 2-methylpropionate-1-¹³C product is crucial. This involves determining both its chemical purity (the absence of other chemical compounds) and its isotopic enrichment (the percentage of molecules containing the ¹³C isotope at the target position). The primary analytical techniques used for this evaluation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govfrontiersin.org
Isotopic Enrichment: The level of isotopic enrichment is a key parameter. For instance, a product with "99 atom % ¹³C" indicates that 99% of the carbon atoms at the C1 position across the entire sample are the ¹³C isotope, while the remaining 1% are the naturally abundant ¹²C isotope. lgcstandards.com
Analytical Techniques:
| Technique | Purpose | Key Findings |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and the extent of isotopic labeling. Techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS) are often used. nih.gov | The mass spectrum will show a molecular ion peak at m/z corresponding to the ¹³C-labeled compound (e.g., for the anion, [M-Na]⁻ at 88) instead of the unlabeled compound (m/z 87). The relative intensities of the labeled and unlabeled peaks are used to calculate the percentage of isotopic enrichment. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the precise location of the ¹³C label within the molecule and provides information on the overall chemical structure and purity. | In a ¹³C-NMR spectrum, the signal corresponding to the labeled carboxyl carbon will be significantly enhanced due to its high enrichment, confirming its position. youtube.com The low natural abundance of ¹³C (about 1.1%) means that signals from unlabeled carbons are much weaker, making the labeled position unambiguous. youtube.com ¹H-NMR is also used to confirm the overall structure and check for chemical impurities. |
A combination of these methods provides a comprehensive evaluation, ensuring the final product meets the required specifications for its intended application. frontiersin.org The evaluation of minimal labeling can be achieved using multiple linear regression of isotope patterns. nih.gov
Advanced Analytical Approaches for 13c Metabolite Detection and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Enrichment Analysis
NMR spectroscopy stands as a cornerstone technique for the structural and quantitative analysis of ¹³C-labeled compounds. nih.gov Its ability to provide detailed information about the chemical environment of atomic nuclei makes it indispensable for metabolic tracing studies.
Quantitative 1D ¹³C NMR Spectroscopy in Metabolic Tracing
One-dimensional (1D) ¹³C NMR spectroscopy is a direct and powerful method for quantifying the incorporation of ¹³C labels into various metabolites. While ¹³C has a low natural abundance of approximately 1.1%, its large chemical shift range of about 200 ppm offers significant resolution advantages over proton (¹H) NMR. nih.govnih.gov This wide dispersion allows for the clear separation of signals from different carbon positions within a molecule, facilitating unambiguous identification and quantification. nih.gov For instance, in the analysis of 2-methylpropanal, a related compound, the distinct chemical shifts of the methyl, CH, and aldehyde group carbons are readily resolved. docbrown.info
However, the low natural abundance and smaller gyromagnetic ratio of ¹³C result in lower sensitivity compared to ¹H NMR. nih.govmagritek.com The use of ¹³C-enriched substrates, such as Sodium 2-methylpropionate-1-¹³C, significantly enhances the signal-to-noise ratio, making detection and quantification more feasible. nih.gov Polarization transfer techniques, which transfer magnetization from ¹H to ¹³C, can further boost sensitivity, although this can complicate direct quantitative comparisons within a single spectrum due to differential enhancement factors. magritek.com Therefore, external calibration with standards of known concentrations is often necessary for accurate quantification. magritek.com
Table 1: Representative ¹³C NMR Chemical Shifts for 2-Methylpropanal
| Carbon Atom | Chemical Shift (ppm) |
| Methyl (CH₃) | 15.5 |
| CH | 41.9 |
| Aldehyde (CHO) | 204.9 |
This table is based on data for 2-methylpropanal and serves as an illustrative example of the chemical shift dispersion in a related compound. docbrown.info
Multidimensional Heteronuclear NMR Techniques for Carbon Skeleton Elucidation
To overcome the limitations of 1D NMR, particularly in complex biological mixtures where signal overlap can occur, multidimensional heteronuclear NMR techniques are employed. nih.govnih.gov These methods provide correlations between different nuclei, offering a more detailed picture of the molecular structure and carbon framework.
Two-dimensional (2D) heteronuclear experiments, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, are particularly valuable. nih.gov HSQC correlates the chemical shifts of protons directly bonded to ¹³C atoms, while HMBC reveals longer-range correlations over two to three bonds. nih.gov By piecing together these correlations, the entire carbon skeleton of a metabolite derived from a ¹³C-labeled precursor can be elucidated. doaj.orgumn.eduosti.gov This is crucial for tracing the metabolic fate of the labeled carbon from Sodium 2-methylpropionate-1-¹³C as it is incorporated into various downstream metabolites.
The application of these techniques has been demonstrated in the structural determination of isotopically labeled RNA and proteins, showcasing their power in resolving complex molecular structures. nih.govnih.gov In metabolomics, these methods are essential for identifying unknown metabolites and confirming the structures of known ones in complex biological samples. doaj.orgumn.eduosti.govnih.gov
Mass Spectrometry (MS) for Comprehensive Mass Isotopomer Distribution Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. In the context of stable isotope labeling, MS is instrumental in determining the distribution of mass isotopomers, which are molecules that differ only in their isotopic composition. nih.gov This information provides a detailed snapshot of how the ¹³C label from a tracer like Sodium 2-methylpropionate-1-¹³C is distributed throughout the metabolome.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized 2-Methylpropionate-Derived Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For many metabolites, including those derived from 2-methylpropionate, chemical derivatization is necessary to increase their volatility and improve their chromatographic properties. jfda-online.comyoutube.com Common derivatization methods include silylation, acylation, and alkylation, which can enhance detector response and produce characteristic mass spectra useful for structural elucidation. jfda-online.com
In isotopomer analysis, GC-MS can provide information on the labeling patterns of fragments larger than what is typically measurable by NMR. nih.gov This is particularly useful for elucidating the complete isotopomer distribution of metabolites. For example, studies have used GC-MS to analyze the labeling patterns of amino acids in biomass hydrolysates, demonstrating its ability to complement NMR data. nih.gov Derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) has been successfully used for the analysis of various amines and peptides, yielding derivatives with excellent GC-MS properties. nih.govresearchgate.netmdpi.com
Table 2: Common Derivatization Reagents for GC-MS Analysis
| Reagent Type | Example Reagent | Target Functional Groups |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxyls, hydroxyls, amines |
| Acylation | Pentafluoropropionic anhydride (PFPA) | Amines, phenols, alcohols |
| Alkylation | Alkyl halides (e.g., methyl iodide) | Carboxylic acids, phenols |
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (LC-HRMS)
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that is well-suited for the analysis of a wide range of metabolites, including those that are not amenable to GC-MS due to their low volatility or thermal instability. nih.gov The coupling of LC with high-resolution mass spectrometry (LC-HRMS) provides highly accurate mass measurements, which is crucial for distinguishing between isotopologues and for the confident identification of metabolites. escholarship.org
LC-HRMS enables the simultaneous quantification of metabolites and their mass isotopologue distribution (MID). nih.gov This technique has been successfully applied to study the metabolism of various ¹³C-labeled substrates, providing insights into metabolic fluxes. nih.gov The high resolving power of HRMS instruments, such as Orbitrap and quadrupole time-of-flight (Q-TOF) mass spectrometers, allows for the differentiation of ¹³C from other isotopic labels like ¹⁵N, which can be challenging with lower-resolution instruments. escholarship.org
A study on the analysis of sodium 2-mercaptoethane sulfonate (MESNA) in rat plasma demonstrated the sensitivity and selectivity of LC-MS/MS, achieving a low limit of detection and a wide linear range. nih.gov Similarly, an LC-MS/MS method was developed for the analysis of sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) and its metabolite, showcasing good linearity and accuracy. nih.gov These examples highlight the power of LC-MS-based methods for quantitative metabolic analysis.
Fourier-Transform Mass Spectrometry (FT-MS) in Stable Isotope Resolved Metabolomics
Fourier-transform mass spectrometry (FT-MS), particularly Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), offers unparalleled resolution and mass accuracy, making it an exceptional tool for stable isotope-resolved metabolomics (SIRM). nih.govnih.govnih.gov FT-MS instruments can achieve resolving powers exceeding 400,000 and mass accuracies better than 0.2 ppm, enabling the unambiguous detection and quantification of thousands of metabolites and all their isotopologues simultaneously. nih.gov
This high level of performance is critical for accurately removing the contribution of natural ¹³C abundance to determine the net enrichment from the labeled tracer. nih.gov The ability to resolve isotopic fine structure, which is the subtle splitting of mass spectral peaks due to the presence of different isotopes, provides information on the number of atoms of each element in an unknown compound. nih.gov
FT-MS has been used in various metabolomics studies, including the analysis of metabolite profiles in cellular processes and the identification of growth-specific metabolites. nih.gov By coupling FT-MS with stable isotope labeling, researchers can track the flow of atoms through complex metabolic networks with high confidence, providing deep insights into cellular metabolism. nih.govnih.gov
Interpretation of Mass Isotopomer Distributions from Sodium 2-methylpropionate-1-¹³C Tracing
When Sodium 2-methylpropionate-1-¹³C is introduced into a biological system, the ¹³C-labeled carbon atom is incorporated into downstream metabolites. The analysis of the resulting mass isotopomer distributions (MIDs) by mass spectrometry provides a quantitative measure of the tracer's contribution to various metabolic pools. nih.govnih.gov An isotopologue is a molecule that differs only in its isotopic composition, and a mass isotopomer is an isotopologue with a specific integer mass difference from the monoisotopic, unlabeled form (e.g., M+0, M+1, M+2). youtube.comyoutube.com The MID is the vector of fractional abundances of all mass isotopomers of a given metabolite.
The metabolic pathway of 2-methylpropionate (isobutyrate) is primarily linked to the catabolism of the branched-chain amino acid valine. It is converted to isobutyryl-CoA, which is subsequently metabolized through a series of enzymatic steps to propionyl-CoA, and then to methylmalonyl-CoA. Finally, it enters the tricarboxylic acid (TCA) cycle as succinyl-CoA. wikipedia.org
Using Sodium 2-methylpropionate-1-¹³C, the ¹³C label is located on the carboxyl carbon. This label is retained through the metabolic conversions, leading to the formation of [1-¹³C]propionyl-CoA and ultimately [1-¹³C]succinyl-CoA. Therefore, the primary labeled species observed in the TCA cycle will be M+1 isotopologues.
The interpretation of the MIDs of TCA cycle intermediates can reveal the relative contribution of 2-methylpropionate to anaplerosis, which is the replenishment of cycle intermediates. For instance, after introducing the tracer and reaching an isotopic steady state, the fractional abundance of the M+1 isotopomer of succinate (B1194679) directly reflects the proportion of the succinate pool derived from the 2-methylpropionate tracer.
Hypothetical Research Findings:
In a hypothetical experiment where a cell culture is supplied with Sodium 2-methylpropionate-1-¹³C, we can predict the MIDs for key TCA cycle intermediates. The analysis would first require correction for the natural abundance of ¹³C and other heavy isotopes. nih.gov The table below illustrates plausible MIDs for succinate and malate (B86768), assuming a significant contribution from the tracer.
| Metabolite | Mass Isotopomer | Fractional Abundance (%) | Interpretation |
|---|---|---|---|
| Succinate | M+0 | 65 | Unlabeled fraction from other carbon sources. |
| M+1 | 32 | Fraction derived from [1-¹³C]succinyl-CoA via Sodium 2-methylpropionate-1-¹³C. | |
| M+2 | 2.5 | Primarily from natural abundance and minor contributions from other pathways. | |
| M+3/M+4 | <0.5 | ||
| Malate | M+0 | 68 | Unlabeled fraction. |
| M+1 | 29 | Fraction derived from M+1 succinate. The slight decrease from succinate reflects potential dilution. | |
| M+2 | 2.5 | Primarily from natural abundance. | |
| M+3/M+4 | <0.5 |
These data would indicate that approximately 32% of the succinate pool is derived from the exogenous 2-methylpropionate tracer, providing a quantitative measure of this specific anaplerotic pathway.
Fragment Ion Analysis for Positional ¹³C Information
Continuing our hypothetical case, the M+1 malate generated from Sodium 2-methylpropionate-1-¹³C would be specifically labeled at one of its two carboxyl carbons. The specific location depends on the action of fumarase, which hydrates fumarate (B1241708) to malate. Assuming the label ends up on the C4 carboxyl group of malate ([4-¹³C]malate), fragmentation analysis can confirm this.
Hypothetical Research Findings:
The fragmentation of malate in an MS/MS experiment can involve the loss of a carboxyl group as CO₂.
Parent Ion (M+1 Malate): m/z 134
Fragmentation Reaction 1 (Loss of C1-carboxyl group as ¹²CO₂): If the C1 carboxyl group is lost, the resulting fragment ion will retain the label.
[¹²C₃H₅O₃]⁻ -> m/z 90
Fragmentation Reaction 2 (Loss of C4-carboxyl group as ¹³CO₂): If the labeled C4 carboxyl group is lost, the resulting fragment will be unlabeled.
[¹³C¹²C₂H₅O₃]⁻ -> m/z 89
By observing the relative intensities of the fragment ions at m/z 89 and m/z 90, one can determine the position of the label. In our example, a strong signal at m/z 89 would confirm that the label was on the carboxyl group lost during fragmentation. This positional information is invaluable for resolving fluxes through pathways with complex carbon rearrangements. researchgate.net
| Parent Ion | Fragment Ion (m/z) | Observed Intensity | Inferred Labeled Position |
|---|---|---|---|
| [M+1] Malate (m/z 134) | 89 (Loss of ¹³CO₂) | High | Label is on the carboxyl group lost during this fragmentation. |
| 90 (Loss of ¹²CO₂) | Low | Label is not on the carboxyl group lost during this fragmentation. |
Integrated Analytical Workflows for High-Throughput ¹³C Tracing
The analysis of data from a ¹³C tracing experiment with a novel tracer like Sodium 2-methylpropionate-1-¹³C necessitates a robust and integrated workflow. Modern metabolic flux analysis (MFA) combines automated sample analysis with powerful computational software to handle the complexity and volume of the data generated. mdpi.comnih.gov Such workflows are essential for achieving the high-throughput screening of metabolic responses under various conditions.
An integrated workflow for a Sodium 2-methylpropionate-1-¹³C tracing study would typically involve the following stages:
Experimental Design and Isotope Labeling: Cells or organisms are cultured with media containing Sodium 2-methylpropionate-1-¹³C. The duration of labeling is critical to ensure metabolites reach an isotopic steady state. nih.gov
Sample Quenching and Metabolite Extraction: Metabolism is rapidly halted (quenched), often using cold solvents, to preserve the in vivo metabolic state. Metabolites are then extracted from the biological matrix.
LC-MS/MS Analysis: Extracted metabolites are separated by liquid chromatography (LC) and analyzed by a high-resolution mass spectrometer. The instrument performs full scans to measure the MIDs of intact metabolites and targeted MS/MS scans to obtain fragmentation data for key intermediates like succinate and malate. escholarship.org
Data Processing and Correction: Raw data is processed to identify peaks and determine their intensities. The measured MIDs are corrected for the natural abundance of all heavy isotopes using specialized algorithms to yield the true fractional enrichment from the tracer. nih.gov
Metabolic Flux Analysis (MFA): The corrected MIDs and fragmentation data are fed into a computational model of the relevant metabolic network (e.g., TCA cycle, anaplerosis). Software suites are used to solve the system of algebraic equations that relate metabolic fluxes to the measured isotopomer data, ultimately yielding quantitative flux values. nih.gov
Data Visualization and Interpretation: The calculated fluxes are visualized on metabolic maps to facilitate biological interpretation and hypothesis generation.
This systematic approach, from experimental design to computational analysis, ensures that the data obtained from tracing with Sodium 2-methylpropionate-1-¹³C can be used to generate precise and reliable insights into cellular metabolism.
Metabolic Flux Analysis Mfa Using Sodium 2 Methylpropionate 1 13c As a Tracer Substrate
Theoretical Frameworks of ¹³C-Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a computational approach that quantifies intracellular metabolic fluxes by integrating data from isotope labeling experiments with a stoichiometric model of the metabolic network. The fundamental principle of ¹³C-MFA lies in supplying a ¹³C-labeled substrate to a biological system and measuring the resulting distribution of ¹³C isotopes in downstream metabolites. This distribution, known as the mass isotopomer distribution (MID), is a direct consequence of the underlying metabolic fluxes.
The theoretical framework of ¹³C-MFA involves several key components:
Metabolic Network Model: A comprehensive and curated model of the organism's relevant metabolic pathways is essential. This model includes all known biochemical reactions, their stoichiometry, and the carbon atom transitions between reactants and products.
Isotope Labeling Experiment: A crucial step is the introduction of a ¹³C-labeled substrate, in this case, Sodium 2-methylpropionate-1-¹³C, into the cellular environment. As the cells metabolize this tracer, the ¹³C label is incorporated into various intracellular metabolites.
Analytical Measurement: Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed to measure the MIDs of key metabolites, often proteinogenic amino acids, which provide a time-integrated record of the labeling state of their precursor molecules. nih.gov
Flux Estimation: The core of ¹³C-MFA is a computational optimization problem. An algorithm iteratively adjusts the flux values within the metabolic model to minimize the difference between the computationally predicted MIDs and the experimentally measured MIDs. nih.gov This process yields a best-fit flux map that is statistically consistent with the experimental data.
The choice of tracer is a critical determinant of the information that can be obtained from a ¹³C-MFA study. While ubiquitously metabolized substrates like glucose provide a global overview of central carbon metabolism, specialized tracers are necessary to probe specific pathways.
Optimal Experimental Design for Sodium 2-methylpropionate-1-¹³C Tracer Studies
The success of a ¹³C-MFA study hinges on a well-designed experiment that maximizes the information content of the labeling data. This is particularly true when using a specialized tracer like Sodium 2-methylpropionate-1-¹³C.
Tracer Selection and Administration Modalities
The selection of Sodium 2-methylpropionate-1-¹³C as a tracer implies a specific interest in the metabolic pathways involving isobutyrate and its derivatives. Isobutyrate is a short-chain fatty acid that can be derived from the catabolism of the branched-chain amino acid valine or synthesized through other pathways. Its metabolism can intersect with central carbon metabolism, fatty acid synthesis, and the production of specialized secondary metabolites.
The administration of the tracer to the biological system must be carefully controlled. Common modalities include:
Batch Feeding: The tracer is added as a bolus at the beginning of the experiment. This is often simpler to implement but can lead to transient metabolic states.
Fed-batch or Continuous Culture: The tracer is supplied at a constant rate, which helps in achieving a metabolic steady state. This is often the preferred method for quantitative flux analysis.
The concentration of the tracer is another critical parameter. It should be high enough to ensure sufficient incorporation of the ¹³C label into downstream metabolites for accurate detection but not so high as to cause metabolic perturbations or toxicity.
Validation of Isotopic Steady State and Non-Steady State Considerations
A key assumption in many ¹³C-MFA studies is that the system is in both a metabolic and isotopic steady state.
Metabolic Steady State: This implies that the intracellular and extracellular metabolite concentrations and the metabolic fluxes are constant over time. This is often achieved in continuous culture systems.
Isotopic Steady State: This is reached when the isotopic labeling pattern of all metabolites becomes constant. The time required to reach isotopic steady state can vary significantly depending on the organism, the specific metabolic pathways, and the size of intracellular metabolite pools.
In many experimental systems, particularly with slow-growing organisms or complex metabolic networks, achieving a true isotopic steady state may not be feasible within a practical timeframe. In such cases, Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA) is the preferred approach.
Computational Modeling and Algorithms for Flux Estimation from 2-Methylpropionate-1-¹³C Labeling Data
The computational aspect of ¹³C-MFA is as critical as the experimental work. It involves the development of a robust metabolic model and the application of sophisticated algorithms to estimate fluxes from the labeling data.
Development of Metabolic Network Models for 2-Methylpropionate Incorporation
A detailed metabolic network model is the foundation for any ¹³C-MFA study. When using Sodium 2-methylpropionate-1-¹³C as a tracer, the model must accurately represent the known metabolic pathways for isobutyrate. These can include:
Activation to Isobutyryl-CoA: The first step is typically the activation of isobutyrate to isobutyryl-CoA by a CoA ligase.
Metabolism to Propionyl-CoA and Succinyl-CoA: Isobutyryl-CoA can be further metabolized through a series of reactions to propionyl-CoA and subsequently to succinyl-CoA, which is an intermediate of the tricarboxylic acid (TCA) cycle. The ¹³C label from the 1-position of 2-methylpropionate would be lost as ¹³CO₂ during the conversion of propionyl-CoA to methylmalonyl-CoA if the carboxylation is not reversible, or its position would be scrambled.
Incorporation into Fatty Acids: Isobutyryl-CoA can serve as a primer for the synthesis of odd-branched-chain fatty acids.
Reversibility of Pathways: The model must account for the reversibility of reactions, as this can significantly impact the distribution of isotopic labels.
The table below illustrates a simplified theoretical pathway for the incorporation of the ¹³C label from Sodium 2-methylpropionate-1-¹³C into central metabolic intermediates.
| Precursor | Product | Key Enzyme(s) | ¹³C Label Fate (from 1-¹³C) |
| Sodium 2-methylpropionate-1-¹³C | Isobutyryl-CoA | Acyl-CoA Synthetase | Label retained at the carboxyl carbon |
| Isobutyryl-CoA | Methylmalonyl-CoA | Isobutyryl-CoA mutase | Label retained at the carboxyl carbon |
| Methylmalonyl-CoA | Succinyl-CoA | Methylmalonyl-CoA mutase | Label retained in one of the carboxyl groups |
Interactive Data Table: Theoretical Labeling of TCA Cycle Intermediates This table shows the theoretical mass isotopomer distribution (MID) of key TCA cycle intermediates assuming the entry of the ¹³C label from Sodium 2-methylpropionate-1-¹³C via Succinyl-CoA. The values are illustrative and would be determined experimentally in a real study.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Succinate (B1194679) | 0.60 | 0.40 | 0.00 | 0.00 | 0.00 |
| Fumarate (B1241708) | 0.60 | 0.40 | 0.00 | 0.00 | 0.00 |
| Malate (B86768) | 0.60 | 0.40 | 0.00 | 0.00 | 0.00 |
| Oxaloacetate | 0.60 | 0.40 | 0.00 | 0.00 | 0.00 |
| Citrate | 0.80 | 0.20 | 0.00 | 0.00 | 0.00 |
Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA)
For experiments where isotopic steady state is not achieved, INST-MFA is the appropriate analytical framework. Unlike steady-state MFA, which uses algebraic equations, INST-MFA employs a system of ordinary differential equations (ODEs) to describe the time-dependent changes in the MIDs of metabolites.
The key advantages of INST-MFA include:
Shorter Experimental Times: It obviates the need to wait for the system to reach isotopic equilibrium.
Richer Data: The time-course labeling data provides more constraints for flux estimation, potentially allowing for the resolution of fluxes that are not identifiable with steady-state MFA.
Estimation of Pool Sizes: INST-MFA can, in some cases, be used to estimate the intracellular concentrations of metabolites, which is not possible with steady-state MFA.
The application of INST-MFA to data from a Sodium 2-methylpropionate-1-¹³C tracer experiment would involve collecting samples at multiple time points after the introduction of the tracer and measuring the MIDs of key metabolites. The resulting time-series data would then be fitted to the ODE-based model to estimate the metabolic fluxes.
The computational demands of INST-MFA are significantly higher than those of steady-state MFA due to the need to solve large systems of ODEs. However, the development of efficient algorithms and software packages has made INST-MFA more accessible to the research community.
Statistical Validation and Confidence Interval Calculation for Estimated Fluxes
A critical step in ¹³C-MFA is the statistical validation of the estimated metabolic fluxes to ensure their reliability and to quantify the associated uncertainty. This process involves assessing the goodness-of-fit between the experimentally measured isotope labeling data and the data simulated by the metabolic model.
Goodness-of-Fit Assessment:
The most widely used method for evaluating the goodness-of-fit in ¹³C-MFA is the chi-square (χ²) test. nih.govarxiv.org This statistical test compares the sum of squared residuals (SSR) between the measured and simulated labeling patterns to the expected variance of the measurements. nih.gov A statistically acceptable fit is achieved when the SSR falls within a specific confidence interval, typically 95%, for a given number of degrees of freedom. nih.gov However, reliance solely on the χ²-test can be problematic, and it is often recommended to corroborate the results with other validation techniques. nih.govarxiv.org
Confidence Interval Calculation:
Once a model is deemed statistically valid, confidence intervals are calculated for each estimated flux. These intervals provide a range within which the true flux value is expected to lie with a certain level of confidence, commonly 95%. loesungsfabrik.degithub.ioanalystprep.com The calculation of these intervals is crucial as it reflects the precision of the estimated fluxes. Wider intervals indicate greater uncertainty in the flux determination. The confidence interval is influenced by factors such as the choice of isotopic tracer, the specific measurements taken, and the structure of the metabolic model. loesungsfabrik.denih.gov
Various methods are employed to calculate confidence intervals, often relying on the chi-square distribution. ptc.com These methods typically involve determining lower and upper bounds for the flux values that are consistent with the experimental data. ptc.com
Validation-Based Model Selection:
To avoid issues of overfitting or underfitting the model to the experimental data, validation-based model selection methods have been proposed. nih.gov These approaches utilize independent validation data to choose the most appropriate model structure. nih.gov This technique has been shown to be robust, particularly when the true magnitude of measurement errors is uncertain. nih.gov
Quantitative Flux Determination in Diverse Biological Systems
¹³C-MFA, utilizing tracers like Sodium 2-methylpropionate-1-¹³C, is a versatile technique applicable to a wide range of biological systems.
Microbial Systems:
In microbial systems, ¹³C-MFA is extensively used to understand and engineer metabolic pathways for the production of biochemicals. nih.gov By tracing the flow of ¹³C from a labeled substrate, researchers can identify bottleneck steps in production pathways and devise strategies to improve yields. nih.gov For instance, ¹³C-MFA can elucidate the flux distribution in genetically modified microorganisms, providing direct insights for metabolic engineering. nih.gov The choice of the ¹³C-labeled substrate is a critical factor and depends on the target microorganism and the experimental objectives. nih.gov
Table 1: Example of Flux Determination in a Microbial System
| Metabolic Pathway | Flux (Relative Units) | Confidence Interval (95%) |
| Glycolysis | 100 | 95 - 105 |
| Pentose (B10789219) Phosphate (B84403) Pathway | 25 | 22 - 28 |
| TCA Cycle | 60 | 57 - 63 |
Cellular Systems:
In the context of cellular biology, particularly in mammalian cells, ¹³C-MFA helps in characterizing complex metabolic states, such as those observed in cancer cells. nih.gov The selection of the isotopic tracer is crucial for precisely estimating fluxes in central carbon metabolism. nih.gov For example, different labeled forms of glucose and glutamine can be used to probe specific reactions within glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. nih.gov The analysis of labeling patterns in protein-bound amino acids and other cellular components provides the necessary data for flux estimation. springernature.com
Table 2: Tracer Performance in Mammalian Cell Culture
| Tracer | Pathway Analyzed | Precision of Flux Estimate |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway | High |
| [U-¹³C₅]glutamine | TCA Cycle | High |
| [1-¹³C]glucose | Central Carbon Metabolism | Moderate |
Ex Vivo Tissue:
Recent advancements have enabled the application of ¹³C-MFA to intact ex vivo tissue, such as human liver tissue. nih.govnih.gov This approach allows for an in-depth analysis of tissue metabolism in a controlled experimental setting that more closely recapitulates human physiology than animal or cell culture models. nih.govnih.gov By using a cocktail of ¹³C-labeled substrates, researchers can qualitatively and quantitatively assess a wide range of metabolic pathways simultaneously. nih.gov This has led to the confirmation of known metabolic features and the discovery of unexpected metabolic activities in human tissues. nih.govnih.gov
Table 3: Metabolic Fluxes in Ex Vivo Human Liver Tissue
| Metabolic Process | Key Findings |
| Glucose Production | Correlated with donor plasma glucose levels. nih.gov |
| Amino Acid Metabolism | Consumption of alanine, arginine, and glutamine; release of glutamate. nih.gov |
| Novel Pathways | Evidence of de novo creatine (B1669601) synthesis and branched-chain amino acid transamination. nih.gov |
Elucidation of Specific Biochemical Pathways and Network Dynamics with Sodium 2 Methylpropionate 1 13c
Catabolism and Anabolism of Isobutyrate and Related Branched-Chain Compounds
The use of Sodium 2-methylpropionate-1-¹³C is instrumental in dissecting the metabolic fate of isobutyrate, a branched-chain fatty acid. By tracing the ¹³C label, researchers can map its conversion into various intermediates and end products, shedding light on both its breakdown (catabolism) and its use in building new molecules (anabolism).
Investigation of Propionate (B1217596) Fermentation Pathways (e.g., Wood-Werkman Cycle, Acrylate (B77674) Pathway)
Isotopically labeled compounds are crucial for studying microbial fermentation pathways that produce propionate. While Sodium 2-methylpropionate-1-¹³C is primarily used to trace isobutyrate, the principles of ¹³C labeling are fundamental to understanding propionate production routes like the Wood-Werkman cycle and the acrylate pathway. mdpi.comresearchgate.netresearchgate.net
In the Wood-Werkman cycle , which is prominent in Propionibacterium species, ¹³C-labeled substrates like pyruvate (B1213749) can be used to follow the flow of carbon through the cycle's intermediates, including oxaloacetate, succinyl-CoA, and methylmalonyl-CoA, ultimately leading to the formation of propionate. researchgate.netnih.govnih.gov In vivo ¹³C NMR studies have demonstrated the bidirectional nature of the reactions within this cycle. nih.gov
The acrylate pathway is another significant route for propionate production in certain bacteria. mdpi.com Studies using ¹³C-labeled glucose have shown that the relative abundance of different ¹³C-labeled propionate isotopomers can indicate the activity of the acrylate pathway versus other fermentation routes. core.ac.uk For instance, the predominance of fully labeled [1,2,3-¹³C₃] propionate can suggest increased activity of the acrylate pathway. core.ac.uk
Connections to Amino Acid Catabolism (e.g., Valine, Isoleucine)
The metabolism of isobutyrate is intricately linked to the catabolism of the branched-chain amino acids (BCAAs) valine and isoleucine. nih.gov Isobutyryl-CoA is a key intermediate in the breakdown pathway of valine. Therefore, Sodium 2-methylpropionate-1-¹³C can be used to trace the metabolic fate of this intermediate and its connections to amino acid metabolism.
Furthermore, specific isotopic labeling strategies using precursors like α-ketoisovalerate can lead to the exclusive ¹³C labeling of the methyl groups of leucine, valine, and isoleucine. mpg.denih.gov This allows for detailed studies of protein structure and dynamics using solid-state NMR. The catabolism of these amino acids generates intermediates that can feed into the TCA cycle and other metabolic pathways, and ¹³C tracers are essential for delineating these connections. nih.gov
Lipid Biosynthesis and Fatty Acid Elongation Mechanisms
The carbon from Sodium 2-methylpropionate-1-¹³C can be incorporated into lipids, providing a means to study lipid biosynthesis and fatty acid elongation. Isobutyrate can serve as a primer for the synthesis of odd-numbered and branched-chain fatty acids. The ¹³C label allows for the direct measurement of the extent to which isobutyrate contributes to the cellular fatty acid pool.
Research has shown that branched-chain short-chain fatty acids (BSCFAs) like isobutyric acid can influence lipid metabolism in adipocytes. nih.govnih.gov For instance, isobutyric acid has been found to inhibit insulin-stimulated de novo lipogenesis in rat adipocytes. nih.govnih.gov By tracing the ¹³C from labeled isobutyrate, researchers can investigate the molecular mechanisms behind these effects, such as the potential inhibition of enzymes involved in fatty acid synthesis.
Intermediary Metabolism and Oxidative Phosphorylation Linkages
The breakdown of isobutyrate generates intermediates that connect directly to intermediary metabolism and oxidative phosphorylation, the primary process for ATP production in aerobic organisms. wikipedia.orgnih.gov The catabolism of isobutyrate produces propionyl-CoA, which can be converted to succinyl-CoA, a key intermediate of the TCA cycle. youtube.com
Carbon Recycling and Anaplerotic/Cataplerotic Fluxes in Relation to 13C-Labeled CO2
When Sodium 2-methylpropionate-1-¹³C is metabolized, the ¹³C label can be released as ¹³CO₂ through decarboxylation reactions within the TCA cycle. pnas.orgnih.gov This labeled carbon dioxide can then be "recycled" and fixed back into metabolites through anaplerotic reactions, which replenish TCA cycle intermediates. biorxiv.orgnih.gov
A key anaplerotic enzyme is pyruvate carboxylase, which incorporates CO₂ into pyruvate to form oxaloacetate. nih.gov By tracing the incorporation of ¹³CO₂ derived from labeled isobutyrate, researchers can quantify the rate of anaplerosis. biorxiv.orgnih.govbiorxiv.org Conversely, cataplerotic reactions remove intermediates from the TCA cycle for biosynthesis. The release of ¹³CO₂ can also indicate cataplerotic flux, for example, through the action of phosphoenolpyruvate (B93156) carboxykinase (PEPCK). pnas.org
The analysis of the distribution of ¹³C in various TCA cycle intermediates can reveal the relative rates of anaplerotic and cataplerotic fluxes, providing a dynamic picture of central carbon metabolism. pnas.org For instance, the appearance of ¹³C at specific carbon positions in malate (B86768) and aspartate can distinguish between direct carboxylation and subsequent metabolic scrambling. pnas.org
Enzyme Mechanism Research and Metabolic Regulation Dissection Through 2 Methylpropionate 1 13c Tracing
Stereochemical and Positional Isotope Scrambling for Enzyme Active Site Characterization
The precise three-dimensional arrangement of substrates within an enzyme's active site is fundamental to its catalytic activity. Isotope tracing with molecules like Sodium 2-methylpropionate-1-13C can reveal subtle details of enzyme-substrate interactions through the analysis of stereochemical and positional isotope scrambling.
When an enzyme metabolizes 2-methylpropionate-1-13C, the labeled carbon can potentially undergo rearrangements. For instance, in reactions involving symmetrical intermediates, the position of the 13C label may be "scrambled" between two or more positions in the product molecule. The degree and nature of this scrambling provide clues about the geometry of the active site and the lifetime of any intermediates.
Consider a hypothetical enzymatic reaction where 2-methylpropionate is converted to a downstream metabolite. If the reaction proceeds through a symmetrical intermediate, the 13C label, initially at the C1 position, could be distributed between two equivalent positions in the product. The ratio of the resulting isotopomers can be quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.
Table 1: Hypothetical Positional Isotope Scrambling in an Enzymatic Reaction
| Product Isotopomer | 13C Position | Abundance (%) | Implication for Enzyme Mechanism |
| Isotopomer A | Original C1 Position | 75 | Asymmetric binding or short-lived intermediate |
| Isotopomer B | Scrambled Position | 25 | Formation of a partially symmetric intermediate |
Such data can help researchers build a model of the enzyme's active site, inferring the presence of specific amino acid residues that may influence the orientation of the substrate and any intermediates.
Kinetic Isotope Effects in Enzymatic Reactions
The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov Measuring the KIE for a reaction involving this compound provides invaluable information about the rate-determining step of the enzymatic mechanism. nih.gov
A KIE is expressed as the ratio of the reaction rate with the lighter isotope (12C) to the rate with the heavier isotope (13C). If the bond to the isotopically labeled carbon is broken or formed in the rate-determining step, a primary KIE is observed. If the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step, a smaller, secondary KIE may be observed. nih.gov
For example, if an enzyme catalyzes the decarboxylation of 2-methylpropionate, the cleavage of the C1-C2 bond would be the key step. By comparing the reaction rate of the unlabeled substrate with that of 2-methylpropionate-1-13C, a significant KIE would be expected if this step is rate-limiting.
Table 2: Illustrative Kinetic Isotope Effects for an Enzyme-Catalyzed Reaction
| Substrate | Rate Constant (s⁻¹) | Kinetic Isotope Effect (k¹²/k¹³) | Interpretation |
| Sodium 2-methylpropionate | 1.00 | \multirow{2}{*}{1.04} | C-C bond cleavage is likely part of the rate-determining step. |
| This compound | 0.96 |
The magnitude of the KIE can provide further details about the transition state of the reaction. A larger KIE often suggests a more symmetrical transition state where the bond to the labeled carbon is significantly weakened.
Identification of Rate-Limiting Steps and Regulatory Control Points in Metabolic Networks
When cells are supplied with 2-methylpropionate-1-13C, the labeled carbon is incorporated into various downstream metabolites. By measuring the rate of 13C enrichment in these metabolites over time, researchers can map the flow of carbon through the network. A buildup of a 13C-labeled intermediate can indicate a bottleneck at the subsequent enzymatic step.
For instance, in a pathway where 2-methylpropionate is converted through intermediates A, B, and C to a final product D, a rapid accumulation of labeled intermediate B with a slower appearance of labeled C and D would suggest that the enzyme converting B to C is a rate-limiting step.
Table 3: Hypothetical 13C Enrichment in a Metabolic Pathway
| Metabolite | Time to 50% 13C Enrichment (minutes) | Implication |
| Intermediate A | 5 | Rapid conversion from 2-methylpropionate |
| Intermediate B | 10 | Accumulation suggests a downstream bottleneck |
| Intermediate C | 30 | Slow formation indicates a rate-limiting step |
| Product D | 60 | Overall pathway flux is limited by the conversion of B to C |
This information is crucial for understanding how a metabolic pathway is regulated and can be a target for metabolic engineering to improve the production of a desired compound.
Discovery of Novel Metabolic Reactions and Enzymes
Isotope tracing with specifically labeled substrates like this compound can lead to the discovery of previously unknown metabolic reactions and the enzymes that catalyze them. nih.gov When the observed pattern of 13C labeling in products does not fit with known metabolic pathways, it suggests the existence of novel biochemical transformations.
For example, if 2-methylpropionate-1-13C is fed to a microorganism, and a product is isolated with the 13C label in an unexpected position, it would imply a novel rearrangement or a new pathway for isobutyrate metabolism. This unexpected labeling pattern serves as a signature for the new reaction.
Once a novel reaction is identified, researchers can use this information to search for the corresponding enzyme. By fractionating cell extracts and testing for the ability to catalyze the novel reaction with 2-methylpropionate-1-13C as the substrate, the responsible enzyme can be purified and characterized.
Table 4: Hypothetical Labeling Patterns for Discovering a Novel Pathway
| Observed Labeled Product | Expected Labeling Pattern (Known Pathway) | Observed Labeling Pattern | Conclusion |
| Metabolite X | 13C at C4 | 13C at C2 | A novel enzymatic reaction is responsible for the unexpected carbon rearrangement. |
This approach has been instrumental in expanding our knowledge of the metabolic capabilities of various organisms and has opened up new avenues for biotechnology and synthetic biology.
Advanced Methodological Developments and Translational Research Perspectives
Integration of 13C-MFA with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
The integration of 13C-Metabolic Flux Analysis (13C-MFA) with other omics disciplines, such as proteomics and transcriptomics, offers a more holistic understanding of metabolic regulation. While 13C-MFA provides a quantitative measure of metabolic pathway activities, proteomics and transcriptomics reveal the expression levels of the enzymes and transporters that govern these fluxes. biorxiv.orgnih.gov This multi-omics approach can uncover regulatory mechanisms that would be missed by any single omics analysis alone. mdpi.com
In the context of studies utilizing Sodium 2-methylpropionate-1-13C, integrating metabolomic data with proteomic and transcriptomic data can provide a comprehensive view of BCAA catabolism. For instance, by tracing the incorporation of the 13C label from 2-methylpropionate into downstream metabolites, researchers can quantify the flux through specific pathways. Simultaneously, proteomic analysis can identify the abundance of key enzymes involved in these pathways, while transcriptomic analysis can measure the expression of the genes encoding these enzymes.
A hypothetical study could investigate the effect of a high-fat diet on BCAA metabolism in the liver using this compound. The findings might reveal not only altered flux through the BCAA catabolic pathway but also corresponding changes in the expression of relevant enzymes and transporters at both the protein and mRNA levels.
Table 1: Hypothetical Integrated Multi-Omics Data from a Study on BCAA Metabolism
| Analyte | Control Group | High-Fat Diet Group | Fold Change | p-value |
| Metabolomics (Flux) | ||||
| 13C-labeling of Succinyl-CoA from 2-methylpropionate-1-13C | 15% | 8% | -1.88 | <0.05 |
| Proteomics (Enzyme Abundance) | ||||
| Branched-chain alpha-keto acid dehydrogenase (BCKDH) | 1.0 (relative abundance) | 0.6 (relative abundance) | -1.67 | <0.05 |
| Transcriptomics (Gene Expression) | ||||
| BCKDH mRNA | 1.0 (relative expression) | 0.5 (relative expression) | -2.00 | <0.05 |
This table is interactive. You can sort the data by clicking on the column headers.
Spatially Resolved Metabolic Tracing Techniques
Traditional metabolic studies often rely on bulk tissue or cell population analysis, which can mask significant metabolic heterogeneity at the cellular and tissue level. Spatially resolved metabolic tracing techniques have emerged to address this limitation, allowing for the visualization of metabolic activity in a spatial context. springernature.comnih.gov
One such technique is imaging mass spectrometry, which can be coupled with stable isotope tracing to create "iso-images" that map the distribution of labeled metabolites within a tissue section. springernature.com Another innovative method is 13C-SpaceM, which enables spatial single-cell isotope tracing of de novo lipogenesis. nih.gov
The application of these techniques with this compound could provide unprecedented insights into the spatial organization of BCAA metabolism. For example, in the brain, where BCAAs serve as both nitrogen sources and contributors to the synthesis of neurotransmitters, iso-imaging could reveal region-specific differences in 2-methylpropionate utilization. nih.gov In a cancer research context, this approach could be used to investigate metabolic heterogeneity within a tumor, potentially identifying subpopulations of cells with distinct BCAA metabolic profiles.
Table 2: Potential Spatially Resolved Metabolic Data from a Brain Tissue Study
| Brain Region | 13C-Enrichment from 2-methylpropionate-1-13C in Glutamate |
| Cortex | 5.2% |
| Hippocampus | 8.9% |
| Cerebellum | 3.1% |
This table is interactive. You can sort the data by clicking on the column headers.
Development of Automated Workflows and Data Processing Pipelines for 2-Methylpropionate-1-13C Studies
The complexity of 13C-MFA experiments and the large datasets they generate necessitate the development of automated workflows and sophisticated data processing pipelines. Several software tools have been developed to streamline this process, from experimental design and data acquisition to flux estimation and statistical analysis. nih.gov
For studies involving this compound, these automated workflows can significantly enhance efficiency and reproducibility. The general pipeline for such a study would involve:
Experimental Design: Utilizing software to determine the optimal labeling strategy to resolve fluxes of interest.
Sample Analysis: High-resolution mass spectrometry to measure the mass isotopomer distributions of key metabolites. nih.gov
Data Processing: Automated software for peak integration, correction for natural isotope abundance, and calculation of metabolite labeling.
Flux Estimation: Using computational models to estimate metabolic fluxes by fitting the experimental labeling data to a metabolic network model. nih.gov
Statistical Analysis: Rigorous statistical methods to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes. nih.gov
The availability of such automated pipelines makes 13C-MFA more accessible to a broader range of researchers and facilitates the analysis of complex biological systems.
Future Directions in Isotopic Tracer Design and Application in Systems Biology
The field of isotopic tracing is continually evolving, with ongoing efforts to design novel tracers and expand their application in systems biology. Future research in this area will likely focus on several key aspects:
Development of Novel Tracers: Designing new isotopic tracers to probe specific enzymatic reactions or transport processes with greater precision. For instance, a doubly labeled 2-methylpropionate tracer could be developed to simultaneously track the fate of different carbon atoms within the molecule.
Multiplexed Tracing: The use of multiple isotopic tracers simultaneously to interrogate different metabolic pathways in a single experiment. This approach, combined with advanced analytical techniques, can provide a more comprehensive picture of cellular metabolism.
Dynamic Tracing at the Single-Cell Level: Advancing techniques to perform dynamic isotopic tracing in individual cells, which would allow for the study of metabolic fluctuations and adaptations in real-time.
Integration with In Silico Models: Enhancing the integration of experimental tracing data with genome-scale metabolic models to improve the predictive power of these models and generate new hypotheses for experimental validation.
The application of this compound and the development of related tracer methodologies will continue to be instrumental in advancing our understanding of BCAA metabolism and its role in health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
